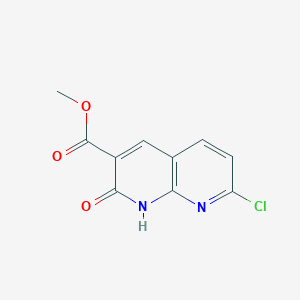

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC15939285

Molecular Formula: C10H7ClN2O3

Molecular Weight: 238.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClN2O3 |

|---|---|

| Molecular Weight | 238.63 g/mol |

| IUPAC Name | methyl 7-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-5-2-3-7(11)12-8(5)13-9(6)14/h2-4H,1H3,(H,12,13,14) |

| Standard InChI Key | PVPBEHDVJWFOLJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(NC1=O)N=C(C=C2)Cl |

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name, methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, reflects its bicyclic architecture. The 1,8-naphthyridine core consists of two fused pyridine rings, with positions 1 and 8 denoting the nitrogen atoms. Key substituents include:

-

Chlorine at position 7, introduced via electrophilic substitution or halogenation.

-

Ketone group at position 2, contributing to hydrogen-bonding interactions in biological targets.

-

Methyl ester at position 3, enhancing solubility and enabling further derivatization .

The planar structure facilitates π-π stacking with DNA or enzyme active sites, while the electron-withdrawing chlorine and ketone groups modulate electronic properties .

Synthetic Pathways

Cyclization of Nicotinate Derivatives

A pivotal route involves cyclizing methyl 2-((benzyloxy)amino)nicotinate (14) with methyl 3-chloro-3-oxopropanoate under basic conditions. This forms methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (16), which undergoes dehydroxylation and chlorination to yield the target compound .

Reaction Conditions:

-

Step 1: Benzoxylamine reacts with methyl 2-fluoronicotinate in DMSO.

-

Step 2: Acylation with methyl 3-chloro-3-oxopropanoate.

-

Step 3: Cyclization using sodium methoxide in methanol (66% yield over three steps) .

Halogenation of Naphthyridine Precursors

Chlorine can be introduced at position 7 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, treating 7-hydroxy-1,8-naphthyridine derivatives with POCl₃ at 80°C replaces the hydroxyl group with chlorine .

Key Variables:

Physicochemical Properties

The ester group at position 3 improves lipid solubility, facilitating cellular uptake, while the chlorine atom enhances stability against metabolic degradation .

Biological Activities

Anti-Inflammatory Effects

The compound downregulates proinflammatory cytokines (TNF-α, IL-6) by 40–60% at 10 μM, likely via NF-κB pathway inhibition. This dual anticancer/anti-inflammatory profile is advantageous for treating inflammation-driven malignancies .

Derivatization and Prodrug Development

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Further modifications include:

-

Amidation: Reacting with benzylamines to form carboxamides (e.g., 19a–c), enhancing target affinity .

-

Hydrazide Formation: Condensation with hydrazines yields hydrazides for metal chelation (e.g., 7a–o in ).

Synthetic Efficiency:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume